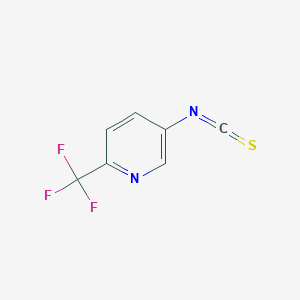
2-(2-Fluorphenyl)isonicotinsäure
Übersicht
Beschreibung
2-(2-Fluorophenyl)isonicotinic acid is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The 2-(2-Fluorophenyl)isonicotinic acid has a fluorophenyl group attached to it .
Synthesis Analysis
The synthesis of 2-(2-Fluorophenyl)isonicotinic acid and its derivatives can be complex. One study describes the synthesis of 2-[18F]-fluoroisonicotinic acid hydrazide by a nucleophilic displacement reaction on ethyl-2-(trimethylammonium)-isonicotinate precursor in acetonitrile . Another study discusses a one-pot synthesis of substituted 2-amino isonicotinic acids .Molecular Structure Analysis
The molecular structure of 2-(2-Fluorophenyl)isonicotinic acid can be analyzed using various spectroscopic techniques. A study on isonicotinic acid and its derivatives indicates that an intense hydrogen bond between the pyridine nitrogen atom and the carboxylic group results in zigzag and linear molecular packing modes in the crystal .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Fluorophenyl)isonicotinic acid can be inferred from those of isonicotinic acid. Isonicotinic acid is a white to off-white crystalline solid with a melting point of 310 °C .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Isonicotinsäurederivate werden als Organokatalysatoren bei der Synthese von heterocyclischen Verbindungen, wie Pyranopyrazolen, verwendet .
Koordinationschemie
Sie dienen als organische Liganden zur Herstellung von Koordinationspolymeren, wie Kupfer(I)-Halogenid-Koordinationspolymeren .
Analytische Chemie
Derivate der Isonicotinsäure können als selektive optische Sensoren für Ionen wie Hg²⁺ und Cr³⁺ in Wasser fungieren .
Landwirtschaft
Einige Derivate werden hinsichtlich ihrer Phytotoxizität und Wirksamkeit bei der Induktion der natürlichen Immunsysteme von Pflanzen untersucht .
Materialwissenschaft
Funktionalisierte Isonicotinsäure wird zur Herstellung von Katalysatoren für Reaktionen wie Hydrodeoxygenierung zur Herstellung von Dieselkraftstoff verwendet .
Physikalische Chemie
Die Deskriptoren der Verbindung helfen bei der Vorhersage von Verteilungskoeffizienten und Löslichkeit in verschiedenen organischen Lösungsmitteln .
Wirkmechanismus
Target of Action
It is structurally similar to isoniazid , a frontline drug used in the treatment of tuberculosis. Isoniazid targets the Mycobacterium tuberculosis, the causative agent of tuberculosis
Mode of Action
Isoniazid, a structurally related compound, is a prodrug that must be activated by bacterial catalase . It is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly
Biochemical Pathways
Isoniazid, a structurally related compound, is known to interfere with the synthesis of mycolic acids, an essential component of the bacterial cell wall . This leads to inhibition of growth and cell death
Result of Action
Isoniazid, a structurally related compound, is known to cause cell death in mycobacterium tuberculosis by inhibiting the synthesis of mycolic acids
Biochemische Analyse
Biochemical Properties
2-(2-Fluorophenyl)isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby affecting metabolic pathways.
Cellular Effects
The effects of 2-(2-Fluorophenyl)isonicotinic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in gene expression patterns . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-(2-Fluorophenyl)isonicotinic acid exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to certain enzymes, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression, as the compound may influence transcription factors or other regulatory proteins involved in gene regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Fluorophenyl)isonicotinic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, particularly in in vitro studies.
Dosage Effects in Animal Models
The effects of 2-(2-Fluorophenyl)isonicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
2-(2-Fluorophenyl)isonicotinic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels is an area of active research.
Transport and Distribution
The transport and distribution of 2-(2-Fluorophenyl)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(2-Fluorophenyl)isonicotinic acid is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Studies have shown that the compound can localize to the nucleus, cytoplasm, and other organelles, where it exerts its biochemical effects.
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-10-4-2-1-3-9(10)11-7-8(12(15)16)5-6-14-11/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGZEQWNCPNAGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673410 | |
| Record name | 2-(2-Fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924645-91-0 | |
| Record name | 2-(2-Fluorophenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1391020.png)
![3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1391022.png)
![7-hydroxypyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B1391023.png)
![2-[4-(Bromomethyl)benzyl]thiophene](/img/structure/B1391024.png)
![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1391026.png)


![6-chloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,6,10,12-pentaen-4-one](/img/structure/B1391033.png)

